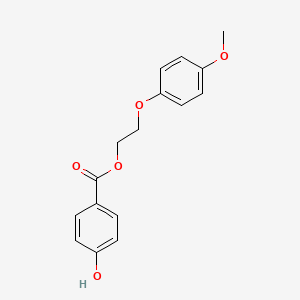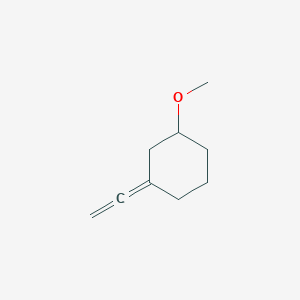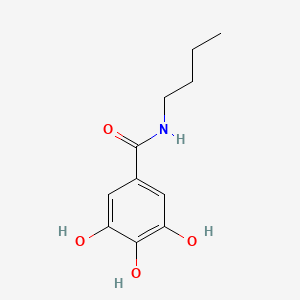
N-butyl-3,4,5-trihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3,4,5-trihydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom of the benzamide structure, which also contains three hydroxyl groups at the 3, 4, and 5 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,4,5-trihydroxybenzamide typically involves the following steps:
Nitration: The starting material, 3,4,5-trihydroxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with butyric anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include sulfuric acid, sodium nitrite, and butyric anhydride.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
N-butyl-3,4,5-trihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-butyl-3,4,5-trihydroxybenzamide involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The butyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trihydroxybenzamide: Lacks the butyl group, making it less lipophilic.
N-butylbenzamide: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and biological activity.
3,4,5-Trimethoxybenzamide: Contains methoxy groups instead of hydroxyl groups, altering its chemical reactivity and biological properties.
Uniqueness
N-butyl-3,4,5-trihydroxybenzamide is unique due to the combination of the butyl group and the three hydroxyl groups on the benzene ring. This combination enhances its lipophilicity and potential for hydrogen bonding, contributing to its diverse chemical reactivity and biological activities.
Propriétés
Numéro CAS |
110482-92-3 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-butyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C11H15NO4/c1-2-3-4-12-11(16)7-5-8(13)10(15)9(14)6-7/h5-6,13-15H,2-4H2,1H3,(H,12,16) |
Clé InChI |
RPXISHBMAMYFNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)

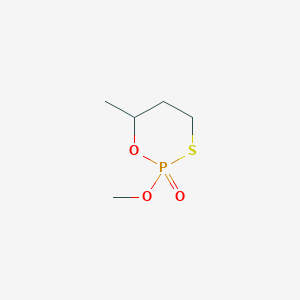
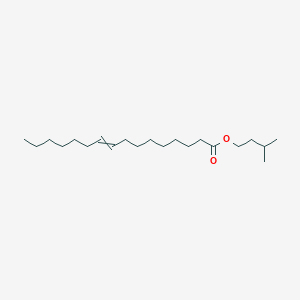

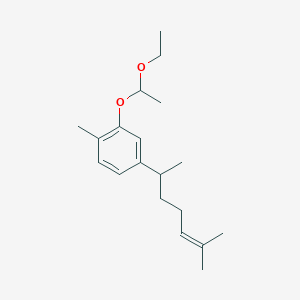
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)

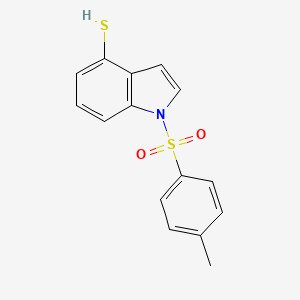
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
